molecular formula C6H4BrIO B155156 3-Bromo-5-iodophenol CAS No. 570391-20-7

3-Bromo-5-iodophenol

Cat. No. B155156
M. Wt: 298.9 g/mol
InChI Key: IQYQJLWQIUGDTI-UHFFFAOYSA-N
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Description

3-Bromo-5-iodophenol is a halogenated phenol derivative, which is a class of compounds known for their interesting chemical properties and potential biological activities. While the specific compound 3-Bromo-5-iodophenol is not directly synthesized or analyzed in the provided papers, related bromophenols and their derivatives have been studied for various applications, including their potential as antioxidants and their use in organic synthesis.

Synthesis Analysis

The synthesis of halogenated phenols can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, a practical one-pot C-H activation/borylation/oxidation sequence has been demonstrated to generate 3,5-disubstituted phenols, such as 3-bromo-5-methylphenol, from simpler starting materials like 3-bromotoluene . This method is efficient, can be completed within one day, and avoids the isolation of intermediates. Similarly, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether, a related bromophenol, has been achieved using vanillin as a starting material through a sequence of bromination, demethylation, reduction, and etherification .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques, such as NMR, IR, and MS, as well as X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing intermolecular contacts and optimized geometry using density functional theory (DFT) .

Chemical Reactions Analysis

Bromophenols can participate in various chemical reactions due to the presence of reactive bromine atoms, which can be substituted or participate in coupling reactions. For instance, 3-Bromo-2-phenylbenzofuran was synthesized via a Sonogashira cross-coupling reaction and cyclization from 2-iodophenol . Schiff base compounds, which are derivatives of bromophenols, have been synthesized and shown to have excellent antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by the presence of bromine and other substituents on the phenol ring. These compounds often exhibit significant radical-scavenging activity, as demonstrated by the DPPH radical-scavenging activity of natural bromophenols isolated from marine red algae . The presence of halogens also affects the electronic properties of these molecules, as seen in the DFT analysis of bromophenol derivatives, which provides insights into their chemical reactivity, electrostatic potential, and potential as nonlinear optical materials .

Scientific Research Applications

3-Bromo-5-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It’s used for research purposes and has a molecular weight of 298.9 .

While specific applications of 3-Bromo-5-iodophenol are not readily available, compounds similar to it, such as 3-Bromo-5-fluoro-2-iodophenol, are used in the synthesis of various compounds, including drugs . They are also used in the study of biochemical effects , the mechanism of action of drugs , and the development of new drugs . In addition, they are used in the study of the structure and function of proteins and enzymes .

  • Proteomics Research

    • Field : Biochemistry and Molecular Biology
    • Application : 3-Bromo-5-iodophenol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Antimitotic Agents

    • Field : Medicinal Chemistry
    • Application : 3-Bromo-5-iodophenol is a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent . Antimitotic agents inhibit mitosis (cell division), which can be useful in treating diseases like cancer .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

3-Bromo-5-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It’s used for research purposes and has a molecular weight of 298.9 .

While specific applications of 3-Bromo-5-iodophenol are not readily available, compounds similar to it, such as 3-Bromo-5-fluoro-2-iodophenol, are used in the synthesis of various compounds, including drugs . They are also used in the study of biochemical effects , the mechanism of action of drugs , and the development of new drugs . In addition, they are used in the study of the structure and function of proteins and enzymes .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-5-iodophenol is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQJLWQIUGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627098
Record name 3-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodophenol

CAS RN

570391-20-7
Record name 3-Bromo-5-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570391-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-3-iodo-5-methoxy-benzene (6.29 g, 20.1 mmol) was suspended in a solution of hydrogen bromide in acetic acid (33%, 150 mL). Tetrabutylammonium bromide (0.5 g, 1.55 mmol) was added and the mixture was heated to reflux under vigorous stirring for 2 d. After cooling to room temperature the mixture was extracted with methylene chloride (3×100 mL). The combined organic layers were washed with water (50 mL), dried (MgSO4) and concentrated to give the crude product which was purified by flash chromatography on silica gel (300 g, AcOEt/heptane 1:9). 3-Bromo-5-iodo-phenol (21.2 g, 96%) was obtained as pale brown solid.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Müller‐Klieser, T Berg - ChemBioChem, 2022 - Wiley Online Library
… Synthetic access to asymmetrically substituted m-terphenyls was achieved by two consecutive Suzuki couplings based on 3-bromo-5-iodophenol (2). The reactivity difference between …
RS Shetty, Y Lee, B Liu, A Husain… - Journal of medicinal …, 2011 - ACS Publications
… 3-Bromo-5-iodophenol (8.48 g, 28.37 mmol) was dissolved in DMF (50 mL) under dry argon and cooled to 0 C. Then K 2 CO 3 (3.92 g, 28.37 mmol) was added, followed by dropwise …
Number of citations: 33 pubs.acs.org
T Dalton, T Faber, F Glorius - ACS Central Science, 2021 - ACS Publications
… In Merck’s preparation of Dorivirine, a 75 kg scale borylation-oxidation sequence rendered key intermediate 3-bromo-5-iodophenol in 94% yield over two steps (simple bipyridine was …
Number of citations: 332 pubs.acs.org
M Chu - 2016 - rave.ohiolink.edu
… 1-Bromo-3-hexyloxy-5-iodobenzene 15a 3-bromo-5-iodophenol 14 (0.98 g, 0.0033 mol), 1-… 1-Bromo-3-dodecyloxy-5-iodobenzene 15b 3-bromo-5-iodophenol 14 (2.1 g, 0.007 mol), 1-…
Number of citations: 2 rave.ohiolink.edu
AN Scioneaux - 2011 - rave.ohiolink.edu
Many organic materials that have liquid crystalline properties have found applications in liquid crystal displays and photovoltaics. For this reason, it is highly likely that novel discotic …
Number of citations: 0 rave.ohiolink.edu
HH Hodgson, JS Wignall - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
THE whole series of 3: 5-dihalogenophenols required in the course of a general investigation of symmetrical substitution in benzene has been prepared from 1: 3: 5-trinifrobenzene. …
Number of citations: 7 pubs.rsc.org
RG Reid, H Zhang, E Diaz, AR Rendina, AM Quinn… - Space - academia.edu
… Step 4: 1-bromo-3-ethoxy-5-iodobenzene: To a 250 ml flask was added acetonitrile (158 ml), 3-bromo-5iodophenol (12.1 g, 40.5 mmol), potassium carbonate (28.0 g, 202 mmol), and …
Number of citations: 0 www.academia.edu

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